molecular formula C17H17ClN2O2 B4967598 N-benzyl-N'-[2-(2-chlorophenyl)ethyl]ethanediamide CAS No. 5618-59-7

N-benzyl-N'-[2-(2-chlorophenyl)ethyl]ethanediamide

Cat. No.: B4967598
CAS No.: 5618-59-7
M. Wt: 316.8 g/mol
InChI Key: PZMQPDDMIAHIGR-UHFFFAOYSA-N
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Description

N-benzyl-N’-[2-(2-chlorophenyl)ethyl]ethanediamide is a chemical compound known for its unique structure and potential applications in various fields. It consists of a benzyl group, a chlorophenyl group, and an ethanediamide backbone, making it a versatile molecule for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N’-[2-(2-chlorophenyl)ethyl]ethanediamide typically involves the reaction of benzylamine with 2-(2-chlorophenyl)ethylamine in the presence of ethanediamide. The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of N-benzyl-N’-[2-(2-chlorophenyl)ethyl]ethanediamide may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include purification steps such as recrystallization or chromatography to obtain a high-purity product.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N’-[2-(2-chlorophenyl)ethyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The benzyl and chlorophenyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

N-benzyl-N’-[2-(2-chlorophenyl)ethyl]ethanediamide has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and protein binding.

    Medicine: Research into potential therapeutic applications, such as drug development, is ongoing.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-benzyl-N’-[2-(2-chlorophenyl)ethyl]ethanediamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, influencing biochemical pathways and cellular processes. The exact pathways and targets depend on the context of its use, such as in medicinal chemistry or biological research.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-N’-[2-(4-chlorophenyl)ethyl]ethanediamide
  • N-benzyl-N’-[2-(2-chlorophenyl)ethyl]oxamide

Uniqueness

N-benzyl-N’-[2-(2-chlorophenyl)ethyl]ethanediamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different binding affinities, reaction rates, and biological activities, making it valuable for targeted research and applications.

Properties

IUPAC Name

N'-benzyl-N-[2-(2-chlorophenyl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O2/c18-15-9-5-4-8-14(15)10-11-19-16(21)17(22)20-12-13-6-2-1-3-7-13/h1-9H,10-12H2,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZMQPDDMIAHIGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C(=O)NCCC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90367295
Record name N-benzyl-N'-[2-(2-chlorophenyl)ethyl]ethanediamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90367295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5618-59-7
Record name N-benzyl-N'-[2-(2-chlorophenyl)ethyl]ethanediamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90367295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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